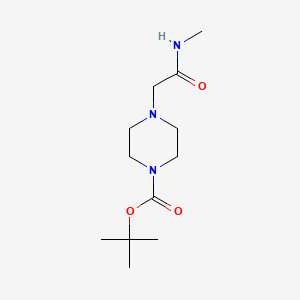

N-Methyl (4-BOC-piperazino)acetamide

描述

N-Methyl (4-BOC-piperazino)acetamide (CAS: 1188964-92-2) is a synthetic organic compound with the molecular formula C₁₂H₂₃N₃O₃ and a molecular weight of 257.33 g/mol . It features a piperazine ring substituted with a tert-butoxycarbonyl (BOC) protecting group at the 4-position and an N-methyl acetamide side chain. The BOC group enhances stability during synthetic processes, particularly in peptide chemistry and pharmaceutical intermediate synthesis. Commercial samples of this compound are available with a purity of ≥98%, making it suitable for high-precision applications .

属性

IUPAC Name |

tert-butyl 4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-14(6-8-15)9-10(16)13-4/h5-9H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWKZGHYQAZMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Organic Synthesis

N-Methyl (4-BOC-piperazino)acetamide serves as a crucial building block in organic synthesis. It is employed in:

- Pharmaceutical Development : Used to synthesize various bioactive compounds, including potential drugs targeting central nervous system disorders.

- Agrochemicals : Its derivatives are utilized in the formulation of pesticides and herbicides.

Medicinal Chemistry

The compound plays a significant role in drug discovery and development:

- Drug Design : It is involved in the design of inhibitors for various biological targets, including enzymes and receptors .

- Gene Delivery Systems : Recent studies have highlighted its potential in delivering small interfering RNA (siRNA) for gene silencing in cancer therapy, improving the efficacy of nucleic acid-based therapies .

Biological Studies

In biological research, this compound is used for:

- Enzyme Inhibition Studies : It helps investigate the inhibition mechanisms of specific enzymes, contributing to understanding metabolic pathways.

- Receptor Binding Assays : The compound is utilized to study binding affinities and interactions with various receptors, aiding drug development efforts.

Case Study 1: Gene Silencing Using siRNA Delivery

A study demonstrated that piperazine-based compounds, including this compound, were effective in delivering siRNA into resistant cancer cell lines (HeLa, MCF-7). The results indicated improved silencing effects on important metabolic genes, showcasing the potential of these compounds in cancer therapy .

Case Study 2: Development of CNS-targeting Drugs

Research efforts focused on synthesizing derivatives of this compound led to the identification of several candidates that exhibited promising pharmacological profiles for treating neurological disorders. These findings underline the compound's significance in medicinal chemistry .

作用机制

The mechanism by which N-Methyl (4-BOC-piperazino)acetamide exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmitter release and signal transduction.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Features

The following compounds share structural motifs with N-Methyl (4-BOC-piperazino)acetamide, such as the BOC-protected amine, acetamide group, or heterocyclic rings:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1188964-92-2 | C₁₂H₂₃N₃O₃ | 257.33 | BOC, piperazine, acetamide | 98% | Pharmaceutical intermediates, peptide synthesis |

| 1-(2-N-Boc-aminoethyl)piperazine | 140447-78-5 | C₁₁H₂₃N₃O₂ | 229.31 | BOC, piperazine, ethyl linker | >97% | Ligand synthesis, catalyst preparation |

| Methyl 1-Boc-piperidine-2-carboxylate | 167423-93-0 | C₁₂H₂₁NO₄ | 243.30 | BOC, piperidine, methyl ester | 97% | Chiral building blocks, medicinal chemistry |

| N-(4-{[4-(2-pyrimidinyl)piperazino]sulfonyl}phenyl)acetamide | 545383-46-8 | C₁₆H₁₉N₅O₃S | 361.42 | Acetamide, sulfonyl, pyrimidinyl | N/A | Kinase inhibition, receptor targeting |

| N-Methyl-2-(piperidin-3-yloxy)acetamide | 19432-68-9 | C₈H₁₆N₂O₂ | 172.23 | Piperidine, ether, acetamide | N/A | Neurological research, prodrug design |

Comparative Analysis

Functional Group Influence

- BOC Protection: Compounds like 1-(2-N-Boc-aminoethyl)piperazine and Methyl 1-Boc-piperidine-2-carboxylate share the BOC group, which prevents unwanted side reactions during synthesis. However, this compound uniquely combines BOC with an acetamide group, enhancing its utility in peptide coupling .

- Acetamide vs.

Molecular Weight and Solubility

- Higher molecular weight compounds like N-(4-{[4-(2-pyrimidinyl)piperazino]sulfonyl}phenyl)acetamide (361.42 g/mol) may exhibit lower solubility in polar solvents compared to this compound (257.33 g/mol) .

生物活性

N-Methyl (4-BOC-piperazino)acetamide is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound features a piperazine ring, which is known for its versatility in drug design. The BOC (tert-butyloxycarbonyl) group serves as a protecting group that can be removed to yield the active amine. The synthesis of this compound typically involves the reaction of N-methylacetamide with 4-BOC-piperazine, utilizing standard organic synthesis techniques such as amide coupling and deprotection methods .

Anticancer Activity

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds containing piperazine moieties have shown efficacy against various cancer cell lines. In one study, modifications to the piperazine structure enhanced cytotoxicity against pancreatic cancer cells .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MiaPaCa2 | 5.4 | Moderate |

| Modified Piperazine Derivative | BxPC3 | 3.2 | High |

This table summarizes findings from cell viability assays demonstrating the anticancer potential of piperazine derivatives.

The mechanism by which this compound exerts its biological effects appears to involve modulation of protein-protein interactions and inhibition of specific signaling pathways. For example, it has been suggested that such compounds can disrupt the S100A2–p53 interaction, which is critical in tumor biology . This disruption may lead to enhanced apoptosis in cancer cells.

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects. The presence of the piperazine ring is associated with activity at various neurotransmitter receptors, including serotonin and dopamine receptors. Studies suggest that this compound may influence neurotransmission, potentially offering therapeutic avenues for psychiatric disorders.

Case Studies

- Antifilarial Activity : A related study explored the antifilarial properties of compounds with similar structural motifs. The findings indicated that certain piperazine derivatives could exhibit macrofilaricidal activity, suggesting a broader spectrum of biological activity .

- HIV Entry Inhibition : Another investigation into piperazine-containing compounds revealed their potential as CCR5 antagonists, providing insights into their role in inhibiting HIV entry into host cells . This highlights the versatility of piperazine derivatives in targeting various biological pathways.

准备方法

Conventional Methods

Two main conventional methods for synthesizing N-BOC-piperazine are reported:

- Direct reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc anhydride) for selective mono-protection.

- Salt formation of piperazine with glacial acetic acid followed by Boc protection and solvent extraction.

Both methods have drawbacks such as high raw material cost, use of toxic solvents like toluene, and extensive purification steps leading to yield loss and environmental concerns.

Improved Industrial Method Using Diethanolamine

A patented industrially scalable method overcomes these issues by starting from diethanolamine rather than piperazine directly. This method involves three steps:

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Chlorination of diethanolamine to bis(2-chloroethyl)amine | Reflux, 3-5 h, 60-70 °C | Thionyl chloride (SOCl2), molar ratio SOCl2:diethanolamine ~3:1 | Efficient chlorination under reflux |

| 2 | Boc protection of bis(2-chloroethyl)amine | 10-30 °C, 12-16 h, alkaline pH >10 | Boc anhydride, sodium carbonate base, water as solvent | Maintains alkaline conditions for selectivity |

| 3 | Cyclization with ammonia water to form N-BOC-piperazine | 55-65 °C, 2-5 h | Ammonia water (NH3:H2O), molar ratio NH3:diethanolamine ~3:1 | Dropwise addition of ammonia water for controlled reaction |

The process yields N-BOC-piperazine in 94.3% yield with 99.42% purity, using mild conditions and inexpensive reagents, suitable for industrial production.

Functionalization to N-Methyl (4-BOC-piperazino)acetamide

Acylation with Chloroacetyl Derivatives

The key step to introduce the acetamide group involves reacting N-BOC-piperazine with chloroacetyl chloride or related chloroacetamide derivatives under basic conditions (e.g., DIPEA or triethylamine) in solvents such as DMF or dichloromethane (MDC). This step forms the acetamide linkage while retaining the BOC protection on the piperazine nitrogen.

Methylation of the Piperazine Nitrogen

Methylation of the free piperazine nitrogen (typically the 4-position) can be achieved via reaction with methylating agents or by coupling with N-methyl piperazine derivatives using coupling reagents such as HATU in the presence of bases like DIPEA.

An example synthetic sequence is:

| Step | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Protection of piperazine nitrogen with Boc anhydride | Boc anhydride, triethylamine | Room temperature, 12 h | Boc-piperazine |

| 2 | Coupling with chloroacetyl chloride | Chloroacetyl chloride, DIPEA, DMF | 0 °C to RT, 4 h | Boc-protected acetamide intermediate |

| 3 | Coupling with N-methyl piperazine | N-methyl piperazine, HATU, DIPEA, DMF | Room temperature, 16 h | This compound |

This approach yields the target compound with high purity and good yields (typically >70%) and allows for further derivatization.

Analytical and Purification Techniques

- Purification: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, and column chromatography on silica gel using mixtures of ethyl acetate and hexane.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry.

- ^1H NMR typically shows signals for the BOC tert-butyl group (~1.4 ppm), methylene protons adjacent to nitrogen (2.4–3.8 ppm), and methyl protons on the N-methyl group.

- IR spectra display characteristic amide bands (~1650 cm^-1) and carbamate C=O stretch (~1700 cm^-1).

- Mass spectrometry confirms molecular weight and purity.

Summary Table of Key Preparation Parameters

| Parameter | Industrial Method (Patented) | Laboratory Functionalization Method |

|---|---|---|

| Starting material | Diethanolamine | N-BOC-piperazine |

| Protection reagent | Boc anhydride | Boc anhydride |

| Chlorinating agent | Thionyl chloride (SOCl2) | Not applicable |

| Acylation reagent | Not applicable | Chloroacetyl chloride |

| Methylation reagent | Not applicable | N-methyl piperazine, HATU, DIPEA |

| Solvent | Water, ethyl acetate | DMF, dichloromethane |

| Temperature | 10-65 °C (varies by step) | 0 °C to RT |

| Reaction time | 3-16 h per step | 4-16 h per step |

| Yield | ~94% for N-BOC-piperazine | >70% for final product |

| Purity | >99% | High (confirmed by NMR, MS) |

Research Findings and Considerations

- The industrial method starting from diethanolamine offers a cost-effective, scalable route to N-BOC-piperazine, a key intermediate for this compound synthesis.

- The use of mild bases and controlled temperature in acylation and methylation steps minimizes side reactions and degradation of the BOC protecting group.

- The BOC group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) if deprotection is required for further transformations.

- Analytical data confirm the structural integrity and high purity of the synthesized compounds, essential for pharmaceutical applications.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。